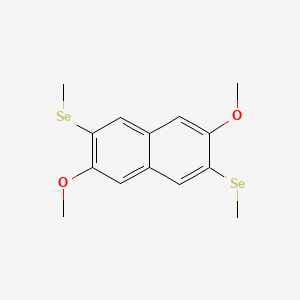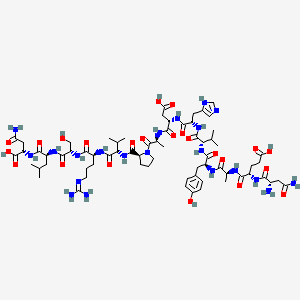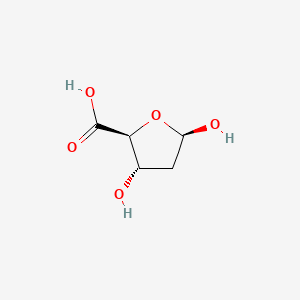
2,6-Dimethoxy-3,7-bis(methylseleno)-naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethoxy-3,7-bis(methylseleno)-naphthalene is a chemical compound with a molecular structure that includes two methoxy groups and two methylseleno groups attached to a naphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-3,7-bis(methylseleno)-naphthalene typically involves the introduction of methoxy and methylseleno groups to a naphthalene backbone. The specific synthetic routes and reaction conditions can vary, but common methods include:
Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.
Methylselenation: Introduction of methylseleno groups using methylselenol or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethoxy-3,7-bis(methylseleno)-naphthalene can undergo various chemical reactions, including:
Oxidation: The methylseleno groups can be oxidized to form selenoxides or other selenium-containing compounds.
Reduction: The compound can be reduced to remove the methoxy or methylseleno groups.
Substitution: The methoxy and methylseleno groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antioxidant activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,6-Dimethoxy-3,7-bis(methylseleno)-naphthalene involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated by its ability to undergo redox reactions, interact with enzymes, and modulate cellular processes. The specific molecular targets and pathways can vary depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene: Similar structure but with sulfur atoms instead of selenium.
2,6-Dimethoxy-3,7-dimethyl-naphthalene: Lacks the selenium or sulfur atoms, only has methoxy and methyl groups.
Uniqueness
2,6-Dimethoxy-3,7-bis(methylseleno)-naphthalene is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties compared to its sulfur and non-selenium analogs. This uniqueness makes it valuable for specific applications where selenium’s properties are advantageous.
Eigenschaften
IUPAC Name |
2,6-dimethoxy-3,7-bis(methylselanyl)naphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2Se2/c1-15-11-5-9-8-14(18-4)12(16-2)6-10(9)7-13(11)17-3/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUFOZNJTWMYAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1[Se]C)OC)[Se]C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2Se2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662998 |
Source


|
| Record name | 2,6-Dimethoxy-3,7-bis(methylselanyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136559-37-0 |
Source


|
| Record name | 2,6-Dimethoxy-3,7-bis(methylseleno)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136559-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethoxy-3,7-bis(methylselanyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxazolidinone,5-[(1-ethoxyethoxy)methyl]-5-methyl-,(R*,R*)-(9CI)](/img/new.no-structure.jpg)
![2H-Azeto[1,2-a]cyclopenta[c]pyrrole](/img/structure/B588739.png)

![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B588751.png)

